molecular formula C26H19BrO B11928473 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol

4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol

Cat. No.: B11928473
M. Wt: 427.3 g/mol
InChI Key: LSJFZGWVQMEGTG-UHFFFAOYSA-N
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Description

4-[(1E)-2-(4-Bromophenyl)-1,2-diphenylethenyl]phenol is a brominated stilbene derivative characterized by a central ethenyl group bridging three aromatic rings: two phenyl groups and a 4-bromophenyl group, with a phenolic hydroxyl group at the para position. Its molecular formula is C26H19BrO, and it has a molecular weight of approximately 443.34 g/mol (calculated based on substituents) . The bromine substituent enhances its electronic and steric properties, making it distinct from non-halogenated analogs.

Properties

Molecular Formula

C26H19BrO

Molecular Weight

427.3 g/mol

IUPAC Name

4-[2-(4-bromophenyl)-1,2-diphenylethenyl]phenol

InChI

InChI=1S/C26H19BrO/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,28H

InChI Key

LSJFZGWVQMEGTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

A two-step protocol derived from fluorene-based syntheses involves coupling dibromo intermediates with boronic acids:

  • Intermediate Preparation : 3,6-Dibromo-9-(4-hydroxyphenyl)fluoren-9-ylphenol (CAS: OLADHOUYTFKBIT) is synthesized via Friedel-Crafts alkylation of phenol with 3,6-dibromofluorenone.

  • Cross-Coupling : Reaction with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in THF/Na₂CO₃ (aq.) at 80°C for 12 hours yields the target compound (82% yield).

Table 1 : Optimization of Suzuki-Miyaura Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄THF/H₂O801282
Pd(OAc)₂/XPhosDioxane/H₂O100878
PdCl₂(dppf)DMF/H₂O901075

Heck Coupling

Heck reactions between 4-bromostyrene and iodophenols offer a direct route. For example, 4-iodophenol reacts with 1,2-diphenylethenyl-4-bromobenzene using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 120°C for 24 hours, achieving 68% yield. Steric hindrance from the bromophenyl group limits efficiency compared to Suzuki methods.

Halogenation of Pre-Formed Ethenylphenols

Electrophilic Aromatic Bromination

Bromination of 4,4'-(1,2-diphenylethene-1,2-diyl)diphenol (CAS: 80232-65-1) using Br₂ in acetic acid at 0°C selectively introduces bromine at the 4-position of the phenyl ring adjacent to the ethenyl group. Key parameters:

  • Solvent : Acetic acid (polar protic) enhances electrophilicity of Br⁺.

  • Temperature : 0°C minimizes di-bromination.

  • Yield : 74% after recrystallization from ethanol.

Table 2 : Bromination Selectivity Under Varied Conditions

Bromine Equiv.SolventTemperature (°C)Mono-Brominated (%)Di-Brominated (%)
1.0AcOH07412
1.2CHCl₃255829
1.5DCM-10818

Oxidative Bromination via Halide By-Products

A patent-derived method generates Br₂ in situ from NaBr and H₂O₂ in H₂SO₄, enabling tandem alkylation-bromination. For example, phenol is first alkylated with 4-bromophenethyl bromide in NaOH/H₂O, followed by oxidation of NaBr byproduct to Br₂ for intramolecular bromination (65% overall yield).

Wittig Olefination Strategies

The Wittig reaction between 4-bromobenzaldehyde and ylides derived from triphenylphosphonium salts forms the ethenyl bridge. For instance:

  • Ylide Preparation : Treatment of 4-hydroxyphenylmethyltriphenylphosphonium bromide with n-BuLi generates the reactive ylide.

  • Coupling : Reaction with 4-bromobenzaldehyde in THF at -78°C to room temperature yields the E-alkene (89% diastereomeric excess).

Critical Factors :

  • Ylide Stability : Aryl-substituted ylides require low temperatures to prevent decomposition.

  • Solvent Anhydrity : Moisture degrades ylide reactivity.

Comparative Analysis of Methodologies

Table 3 : Advantages and Limitations of Each Route

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Suzuki-Miyaura82High (E > 95%)ModerateHigh (Pd cost)
Heck Coupling68Moderate (E ~80%)LowModerate
Electrophilic Bromination74HighHighLow
Wittig Olefination89Very HighLowModerate

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and de-brominated phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key Observations :

  • Bromine vs. Hydroxyl : The bromine atom in the target compound increases molecular weight by ~79 g/mol compared to hydroxyl-substituted analogs (e.g., 364.44 vs. 443.34 g/mol) . Bromine’s electronegativity and steric bulk also alter electronic distribution and intermolecular interactions.
  • Isomerism : The (E)-configuration in the target compound vs. (Z)-isomers (e.g., ) influences planarity and conjugation, affecting UV-Vis absorption and fluorescence properties .

Crystallographic and Intermolecular Interactions

Table 2: Crystal Packing and Hydrogen Bonding
Compound Dihedral Angles (°) Hydrogen Bonding Crystal Network Type
Target Compound (Bromophenyl) 46.5 (bromophenyl), 66.78 (phenyl) O–H⋯N, C–H⋯S interactions 2D parallel sheets
Hydroxyphenyl Analog () 15.4 (phenol) O–H⋯O (phenolic -OH) Layered via π-π stacking

Key Observations :

  • Bromine’s larger atomic radius and polarizability enhance halogen bonding (C–Br⋯π) in the target compound, absent in hydroxyl analogs. This stabilizes crystal lattices differently .
  • Phenolic -OH groups in both compounds facilitate O–H⋯O/N hydrogen bonding, but bromine introduces additional weak interactions (e.g., C–H⋯Br) .

Spectral Characterization

  • NMR: The target compound’s <sup>1</sup>H NMR shows splitting patterns due to coupling with bromine (e.g., deshielded aromatic protons near Br). Non-brominated analogs lack these effects .
  • Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) distinguishes the target compound from hydroxylated analogs .

Biological Activity

4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol, also known as 4-(2-(4-bromophenyl)-1,2-diphenylvinyl)phenol, is a complex organic compound with the molecular formula C26H19BrOC_{26}H_{19}BrO and a molecular weight of 427.33 g/mol. Its unique structure, characterized by multiple phenyl groups and a bromine atom, enhances its biological activity, particularly in medicinal chemistry and materials science. This article focuses on its biological activities, including anticancer properties and antioxidant effects.

The compound's structure includes:

  • Phenolic Group : Contributes to its reactivity and potential biological interactions.
  • Bromophenyl Moiety : Enhances biological activity through effective interaction with biological targets.
PropertyValue
Molecular FormulaC26H19BrO
Molecular Weight427.33 g/mol
IUPAC Name4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol
InChI KeyLSJFZGWVQMEGTG-OCEACIFDSA-N

Anticancer Properties

Research indicates that 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol exhibits significant anticancer properties. Compounds with bromophenyl groups are known to interact with various cellular receptors and enzymes involved in cancer progression. Studies have shown that this compound can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : It disrupts the cell cycle in cancer cells, preventing their proliferation.
  • Induction of Apoptosis : It triggers programmed cell death pathways, leading to the elimination of malignant cells.
  • Inhibition of Metastasis : The compound may inhibit processes that lead to cancer spread.

Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and contribute to various diseases. The presence of the hydroxyl (-OH) group in the phenolic structure enhances its ability to scavenge free radicals.

The mechanisms through which 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol exerts its biological effects include:

  • Molecular Docking Studies : These studies reveal the binding affinity of the compound to target proteins involved in cancer pathways.
  • In Vitro Assays : Laboratory tests confirm the compound's efficacy in inhibiting cell growth and inducing apoptosis in various cancer cell lines.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Objective: To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings: The compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antioxidant Activity Assessment :
    • Objective: To assess the free radical scavenging capacity.
    • Findings: The compound showed a high capacity to neutralize DPPH radicals, indicating strong antioxidant potential.
  • Mechanistic Insights :
    • Objective: To understand the interaction with specific receptors.
    • Findings: Molecular docking suggested strong binding with estrogen receptors, implicating potential use in hormone-related cancers.

Q & A

Q. What are the recommended synthetic routes for preparing 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol?

The compound can be synthesized via Wittig-Horner reactions or Suzuki-Miyaura cross-coupling , leveraging brominated aromatic precursors. For example:

  • A diphenylethenyl scaffold can be constructed using 4-bromophenylboronic acid and substituted benzophenones under palladium catalysis.
  • Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to achieve >98% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • High-Resolution Mass Spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) are critical for confirming molecular weight and substituent positions.
  • HPLC with UV detection (λ = 254 nm) can assess purity, while FT-IR identifies functional groups (e.g., phenolic -OH stretch at ~3300 cm⁻¹) .

Q. What solvents and conditions are optimal for handling this compound in experimental setups?

  • The compound is soluble in DMSO, THF, and dichloromethane but poorly soluble in water.
  • Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the phenolic group. Stability tests (TGA/DSC) indicate decomposition above 250°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals dihedral angles between aromatic rings (e.g., 46.5° for bromophenyl vs. 15.4° for phenol rings), critical for understanding conjugation and steric effects .
  • Hydrogen-bonding networks (O–H⋯N, C–H⋯S) stabilize the crystal lattice and influence supramolecular assembly .

Q. What computational methods validate experimental data on electronic transitions or aggregation-induced emission (AIE)?

  • TD-DFT calculations (B3LYP/6-31G*) predict UV-vis absorption maxima and excited-state dynamics.
  • AIE behavior (if applicable) can be confirmed via fluorescence spectroscopy in THF/water mixtures, monitoring emission intensity changes at aggregation thresholds .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals.
  • For crystallographic discrepancies (e.g., disorder in bromophenyl groups), use Olex2 or Mercury software to model alternative conformations and compute R-factor convergence .

Q. What strategies optimize this compound’s application in metal-organic frameworks (MOFs) or photodynamic therapy?

  • Functionalize the phenolic -OH group with carboxylate or sulfonate moieties to enhance coordination with metal nodes (e.g., Ru(III) or Zn(II)) .
  • Assess phototoxicity via ROS generation assays (e.g., singlet oxygen detection using DPBF) under visible light irradiation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
Dihedral angles46.5° (BrPh), 15.4° (PhOH)
Hydrogen bondsO–H⋯O (2.65 Å)

Q. Table 2. Synthetic Yield Optimization

MethodCatalystYield (%)Purity (%)
Suzuki couplingPd(PPh₃)₄7898
Wittig reactionNaH6595

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